1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride
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Overview
Description
1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process can yield piperazine as a co-product, which can then be further modified to produce specific derivatives like this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction may produce difluoromethylphenyl alcohols.
Scientific Research Applications
1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine dihydrochloride: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
1-Phenylpiperazine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16Cl2F2N2 |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-11(13)9-1-3-10(4-2-9)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2;2*1H |
InChI Key |
XTEMQRXPEDICAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)F.Cl.Cl |
Origin of Product |
United States |
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